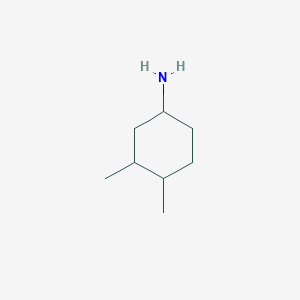

3,4-Dimethylcyclohexan-1-amine

Description

Properties

IUPAC Name |

3,4-dimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVFZJADFGHKEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310670 | |

| Record name | 3,4-Dimethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59477-38-2 | |

| Record name | 3,4-Dimethylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59477-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3,4-Dimethylcyclohexan-1-amine is through the Leuckart reaction , which involves the reductive amination of aldehydes and ketones . In this process, a mixture of benzaldehyde and formamide is heated, resulting in the production of benzalamine derivatives . This method is widely used due to its simplicity and cost-effectiveness.

Industrial Production Methods:

In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,4-Dimethylcyclohexan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3,4-Dimethylcyclohexan-1-amine serves as a crucial intermediate in the synthesis of various organic compounds. Its unique cyclohexane structure allows for multiple functionalizations, making it a valuable scaffold in organic synthesis. It can be used to create derivatives that are essential in the development of pharmaceuticals and agrochemicals .

Reactivity and Functionalization

The amine group in this compound can participate in nucleophilic substitutions and can be easily converted into other functional groups such as amides, nitriles, and azides. This versatility is particularly useful in the synthesis of biologically active compounds .

Medicinal Chemistry

Pharmaceutical Applications

Research has indicated that this compound derivatives exhibit potential pharmacological activities. They are being investigated for their ability to modulate various biological pathways, particularly in the context of drug resistance mechanisms associated with P-glycoprotein (P-gp) transporters. Compounds derived from this compound have shown promise in reversing drug resistance in cancer cells by enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel .

Case Study: Drug Resistance Reversal

A study demonstrated that specific analogs of this compound could effectively inhibit P-gp ATPase activity, thereby increasing the efficacy of certain anticancer drugs. The structural modifications on the cyclohexane ring were crucial for enhancing binding affinity and selectivity towards P-gp over other transporters .

Industrial Applications

Use in Epoxy Resins and Coatings

This compound is utilized in the production of epoxy resins and thermoplastics. These materials are widely used in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance. The compound’s amine functionality contributes to cross-linking reactions that enhance the durability and performance of these products .

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Building block for pharmaceuticals |

| Medicinal Chemistry | Modulating drug resistance |

| Industrial Chemistry | Epoxy resins, coatings, adhesives |

Safety Considerations

While this compound is a valuable compound, it is also associated with certain safety risks. It is classified as flammable and corrosive; proper handling and safety measures should be observed during its use in laboratory and industrial settings .

Mechanism of Action

The mechanism of action of 3,4-Dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 3,4-dimethylcyclohexan-1-amine, differing in substituent positions, functional groups, or applications:

Structural Isomers

Derivatives with Modified Functional Groups

Key Research Findings

Physicochemical and Toxicological Data

- Boiling Point: Not reported for this compound, but analogues like N-(2-ethoxyethyl)-3,4-dimethylcyclohexan-1-amine are thermally stable up to industrial processing conditions .

- Toxicity : Primary amines (e.g., this compound) exhibit acute oral toxicity (LD₅₀: 300–500 mg/kg in rodents) and corrosivity, consistent with H314 and H335 classifications .

Biological Activity

3,4-Dimethylcyclohexan-1-amine (DMCHA) is an organic compound with the molecular formula CHN, characterized by a cyclohexane ring with two methyl groups at the 3 and 4 positions. This compound has garnered attention for its potential biological activities, including its role as a ligand in various biochemical pathways. This article explores the biological activity of DMCHA, highlighting its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

The biological activity of DMCHA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. As a ligand, DMCHA can modulate the activity of these targets, leading to various biological effects depending on the specific target involved. The unique positioning of the methyl groups on the cyclohexane ring influences both the steric and electronic properties of the compound, which may enhance its reactivity and binding affinity compared to other amines .

1. Chemical Synthesis

DMCHA serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules and can be involved in various chemical reactions such as oxidation, reduction, and substitution.

2. Biological Research

In biological studies, DMCHA is used to investigate the effects of amine derivatives on cellular systems. For instance, it may be employed in synthesizing biologically active molecules that can influence physiological processes or disease mechanisms.

3. Pharmaceutical Development

Research indicates that derivatives of DMCHA could have therapeutic potential. The compound's ability to act on specific biological pathways suggests that it could be developed into drugs targeting conditions such as neurodegenerative diseases or cancer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMCHA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Cyclohexanamine | Parent compound without substitutions | Basic amine activity |

| 2,3-Dimethylcyclohexan-1-amine | Methyl groups at different positions | Varies in receptor binding |

| 3,5-Dimethylcyclohexan-1-amine | Methyl groups at 3rd and 5th positions | Potentially different pharmacodynamics |

This table illustrates how variations in methyl group positioning can significantly affect the biological properties and interactions of these compounds.

Case Studies

Several studies highlight the potential applications of DMCHA:

- Neuroprotective Effects : Research has shown that compounds similar to DMCHA can enhance cognitive function in animal models by promoting synaptic plasticity. For example, studies involving related amines demonstrated improvements in dendritic spine density and cognitive performance in Alzheimer’s disease models .

- Anti-tumor Activity : Investigations into structurally related compounds have revealed anti-tumor effects through mechanisms involving signal transduction pathways like SHP1 activation. These findings suggest that DMCHA or its derivatives could potentially inhibit cancer cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.